2,5-Dioxopyrrolidin-1-yl 7-(tritylthio)heptanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 7-(tritylthio)heptanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety and a tritylthio group attached to a heptanoate chain. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 7-(tritylthio)heptanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Moiety: This step involves the cyclization of a suitable precursor, such as succinic anhydride, with an amine to form the pyrrolidine-2,5-dione ring.
Attachment of the Heptanoate Chain: The heptanoate chain is introduced through esterification or amidation reactions, using appropriate reagents and catalysts.
Introduction of the Tritylthio Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 7-(tritylthio)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tritylthio group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tritylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 7-(tritylthio)heptanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 7-(tritylthio)heptanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The tritylthio group can interact with thiol groups in proteins, leading to changes in protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein cross-linking agent.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Exhibits broad-spectrum anticonvulsant activity.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 7-(tritylthio)heptanoate is unique due to its combination of a pyrrolidine-2,5-dione moiety and a tritylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-tritylsulfanylheptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4S/c32-27-21-22-28(33)31(27)35-29(34)20-12-1-2-13-23-36-30(24-14-6-3-7-15-24,25-16-8-4-9-17-25)26-18-10-5-11-19-26/h3-11,14-19H,1-2,12-13,20-23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHPYQCTRVCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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